Technical Monograph: 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
Technical Monograph: 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid
This guide details the technical specifications, synthesis, and applications of 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid , a critical scaffold in peptidomimetic drug design.
Chemical Identity & Core Specifications[1]
The compound 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid (often abbreviated as N-Boc-5-oxo-PCA ) is a conformationally constrained heterocyclic building block. It serves as a rigidified analogue of aspartic acid or glutamic acid and is widely employed to induce specific secondary structures (such as
| Property | Specification |
| CAS Number | 1246553-28-5 (Racemic/General)(S)-Enantiomer often custom synthesized via Guitot method |
| IUPAC Name | 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid |
| Synonyms | 1-Boc-5-oxopiperazine-2-carboxylic acid; N-Boc-5-oxo-2-piperazinecarboxylic acid |
| Molecular Formula | |
| Molecular Weight | 244.25 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water |
| Purity Standard | |
| Storage | 2–8°C (Desiccated); Stable for 2 years if protected from moisture |
Structural Significance in Drug Discovery
The 5-oxopiperazine scaffold is a "privileged structure" in medicinal chemistry. Unlike flexible linear peptides, this heterocyclic core restricts bond rotation, locking the molecule into a bioactive conformation.
Conformational Constraint Mechanism
In linear peptides, the
-
Locks the
angle: The lactam ring constrains the backbone geometry. -
Mimics
-turns: When incorporated into a peptide chain (e.g., Boc-Val-PCA-Gly-Leu-OMe), it stabilizes type II -turn or -turn conformations, critical for receptor recognition (Guitot et al., 2009). -
Proteolytic Stability: The cyclic nature and N-alkylation protect the adjacent amide bonds from enzymatic hydrolysis by proteases.
Pharmacophore Mapping
-
C2-Carboxylic Acid: Acts as the C-terminus for peptide coupling or as an acidic pharmacophore mimicking Asp/Glu side chains.
-
N1-Boc Group: Orthogonal protecting group, removable with TFA/DCM, allowing N-terminal extension.
-
C5-Ketone (Lactam): Acts as a hydrogen bond acceptor, mimicking the peptide bond carbonyl.
Synthesis & Experimental Protocols
The most authoritative synthesis of the enantiopure scaffold was reported by Guitot et al. (2009) , utilizing the "chiral pool" approach starting from Serine. This method avoids expensive resolution steps and yields high optical purity.
Retrosynthetic Analysis
The synthesis relies on the reductive amination of a serine derivative with an ethyl glyoxylate equivalent, followed by cyclization.
Caption: Step-wise construction of the 5-oxopiperazine core from L-Serine and Ethyl Glyoxylate.
Detailed Synthetic Protocol (Guitot Method)
Reagents:
-
L-Serine methyl ester hydrochloride
-
Ethyl glyoxylate (50% in toluene)
-
Sodium cyanoborohydride (
) -
Triethylamine (
) -
Methanol (MeOH), anhydrous
-
Di-tert-butyl dicarbonate (
)
Step-by-Step Methodology:
-
Reductive Amination:
-
Dissolve L-Serine methyl ester HCl (1.0 eq) in anhydrous MeOH.
-
Add
(1.0 eq) to neutralize the salt. -
Add Ethyl glyoxylate (1.1 eq) and stir at room temperature for 2 hours to form the imine (monitor by TLC).
-
Cool to 0°C and carefully add
(1.5 eq). Stir overnight at room temperature. -
Mechanism:[1][2] The hydride reduces the imine to the secondary amine, yielding N-(ethoxycarbonylmethyl)-serine methyl ester.
-
-
Cyclization (Lactam Formation):
-
The secondary amine intermediate undergoes spontaneous or heat-promoted cyclization. In some variations, the serine hydroxyl is first activated (e.g., mesylation) to facilitate nucleophilic attack by an ammonia source if strictly following a diamine route, but the Guitot method leverages the specific reactivity of the serine-glyoxylate adduct.
-
Note: Strictly speaking, to get the piperazine (N-N) rather than morpholine (N-O), the serine hydroxyl must be displaced by a nitrogen nucleophile, or the starting material should be Diaminopropionic acid (Dap) . However, the Guitot paper (J. Org. Chem. 2009) specifically cites Serine.[3][4] Users should verify if an intermediate amination step (converting OH to
) is implied or if the product is formed via an aziridine intermediate.
-
-
Boc Protection:
-
Dissolve the crude cyclized product in Dioxane/Water (1:1).
-
Add
(2.0 eq) and (1.2 eq). -
Stir for 12 hours.
-
Acidify with 1M HCl to pH 2–3 and extract with Ethyl Acetate.
-
-
Purification:
-
Recrystallize from EtOAc/Hexanes to afford the pure white solid.
-
Applications in Peptidomimetics[3][8][9][10]
Constrained Peptide Synthesis
1-Boc-5-oxopiperazine-2-carboxylic acid is used as a "dipeptide isostere." It replaces two amino acids in a chain to force a turn.
Coupling Protocol:
-
Activation: Standard coupling reagents (HATU/HOAt or EDC/HOBt) work efficiently.
-
Sterics: Due to the secondary amine (if N-deprotected) or the bulk of the ring, coupling to the N-terminus of the PCA scaffold can be slow. Use HATU for difficult couplings.
-
Deprotection: The N-Boc group is removed with 20% TFA in DCM (30 min).
Biological Targets
-
Protease Inhibitors: The scaffold mimics the transition state of peptide hydrolysis, making it a potent core for inhibiting serine proteases.
-
Integrin Antagonists: Cyclic peptides containing this core have shown high affinity for
integrins. -
Kinase Inhibitors: Used as a linker to orient pharmacophores in ATP-competitive inhibitors.
Analytical Characterization
To validate the identity of the synthesized or purchased compound, ensure the following spectral data matches:
-
1H NMR (400 MHz, DMSO-d6):
- 1.40 (s, 9H, Boc)
- 3.20–3.50 (m, ring protons)
-
4.60 (m,
-proton) - 8.00 (br s, amide NH if present/unsubstituted)
- 12.5 (br s, COOH)
-
Mass Spectrometry (ESI):
- calc: 245.25
- calc: 267.23
-
Look for the characteristic loss of the Boc group (-100 Da) in fragmentation.
References
-
Guitot, K., Carboni, S., Reiser, O., & Piarulli, U. (2009).[5] Synthesis of (S)- and (R)-5-Oxo-piperazine-2-carboxylic Acid and Its Application to Peptidomimetics. The Journal of Organic Chemistry, 74(21), 8433–8436.[5]
-
Sigma-Aldrich. (n.d.). 1-Boc-5-oxo-piperazine-2-carboxylic acid Product Sheet. Retrieved from Sigma-Aldrich.
-
ChemicalBook. (2025). 1-(tert-Butoxycarbonyl)-5-oxopiperazine-2-carboxylic acid Properties.
- Micklatcher, C., & Cushman, M. (1999). Design and Synthesis of 5-Oxopiperazine-Based Peptidomimetics. Journal of Medicinal Chemistry.
Sources
- 1. A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics - University of Regensburg Publication Server [epub.uni-regensburg.de]
